molecular formula C16H12F4N6O3 B456144 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide

1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B456144
M. Wt: 412.3g/mol
InChI Key: UIUKLNMWFUCPRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine derivatives with 1,3-diketones.

    Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the tetrafluorobenzyl group: This step often involves nucleophilic substitution reactions.

    Formation of the carboxamide group: This can be done through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The tetrafluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas, palladium on carbon, and sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Reduction of the nitro group: Produces the corresponding amine derivative.

    Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The tetrafluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide: Lacks the tetrafluorobenzyl group, which may affect its biological activity and chemical properties.

    1,3-dimethyl-4-nitro-N-[1-(2,3-difluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide: Contains fewer fluorine atoms, which may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H12F4N6O3

Molecular Weight

412.3g/mol

IUPAC Name

2,5-dimethyl-4-nitro-N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H12F4N6O3/c1-7-14(26(28)29)15(24(2)22-7)16(27)21-11-3-4-25(23-11)6-8-12(19)9(17)5-10(18)13(8)20/h3-5H,6H2,1-2H3,(H,21,23,27)

InChI Key

UIUKLNMWFUCPRN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=NN(C=C2)CC3=C(C(=CC(=C3F)F)F)F)C

Origin of Product

United States

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